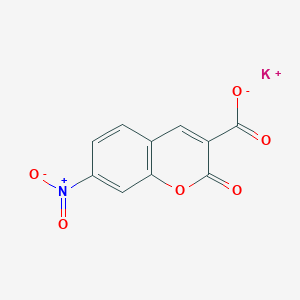

potassium 7-nitro-2-oxo-2H-chromene-3-carboxylate

Description

Properties

IUPAC Name |

potassium;7-nitro-2-oxochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5NO6.K/c12-9(13)7-3-5-1-2-6(11(15)16)4-8(5)17-10(7)14;/h1-4H,(H,12,13);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZIRCEUETYJAPG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])OC(=O)C(=C2)C(=O)[O-].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4KNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties of potassium 7-nitro-2-oxo-2H-chromene-3-carboxylate

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Potassium 7-Nitro-2-oxo-2H-chromene-3-carboxylate

Executive Summary

Potassium 7-nitro-2-oxo-2H-chromene-3-carboxylate (also known as Potassium 7-nitrocoumarin-3-carboxylate) is a specialized fluorogenic scaffold used primarily in bio-analytical chemistry and medicinal diagnostics.[1][2][3] Unlike its highly fluorescent parent compound (7-hydroxycoumarin), this nitro-derivative exhibits fluorescence quenching due to the electron-withdrawing nitro group. Its primary utility lies in its role as a "turn-on" probe for Nitroreductase (NTR) activity—a biomarker for bacterial contamination and tumor hypoxia—and as a water-soluble synthetic intermediate for bioconjugation.

Part 1: Molecular Architecture & Electronic Properties

The molecule consists of a benzopyrone (coumarin) core substituted at the C7 position with a nitro group and at the C3 position with a carboxylate moiety complexed with a potassium cation.

Structural Analysis

-

Core Scaffold: 2H-chromen-2-one (Coumarin).

-

Electronic Switch (C7): The

group is a strong electron-withdrawing group (EWG). Through Photoinduced Electron Transfer (PET) and Intersystem Crossing (ISC), it quenches the radiative emission of the coumarin ring, rendering the molecule "dark" or weakly fluorescent. -

Solubility Handle (C3): The carboxylate anion (

), stabilized by Potassium (

Physicochemical Data Table

| Property | Specification |

| IUPAC Name | Potassium 7-nitro-2-oxo-2H-chromene-3-carboxylate |

| Formula | |

| Molecular Weight | 273.24 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Solubility | Water (High), DMSO (Moderate), Ethanol (Low), Chloroform (Insoluble) |

| Absorption | ~330–350 nm |

| Emission | Weak/Quenched (increases >100x upon reduction) |

Part 2: Synthesis & Purification Protocols

The synthesis follows a modular Knoevenagel condensation route, selected for its atom economy and scalability. The potassium salt is generated directly via controlled saponification.

Synthetic Workflow Diagram

Figure 1: Synthetic pathway from commercially available aldehydes to the potassium salt.

Step-by-Step Protocol

Step 1: Knoevenagel Condensation (Formation of Ethyl Ester)

-

Reagents: Dissolve 4-nitrosalicylaldehyde (10 mmol) and diethyl malonate (11 mmol) in absolute ethanol (20 mL).

-

Catalysis: Add catalytic piperidine (0.5 mL) and glacial acetic acid (5 drops).

-

Reaction: Reflux at 80°C for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3). The aldehyde spot (

) should disappear. -

Isolation: Cool to room temperature. The ethyl ester usually precipitates as a yellow solid. Filter and wash with cold ethanol.

Step 2: Saponification to Potassium Salt Crucial Note: Avoid strong acidification, which reverts the salt to the insoluble free acid.

-

Hydrolysis: Suspend the ethyl ester (5 mmol) in ethanol (10 mL). Add a solution of KOH (5.5 mmol) in water (2 mL).

-

Conditions: Reflux gently for 30–60 minutes. The suspension will clear as the salt forms, followed by precipitation upon cooling.

-

Purification: Filter the precipitate. Wash with cold acetone (to remove unreacted ester) and diethyl ether.

-

Drying: Vacuum dry over

.

Part 3: Functional Utility & Mechanism

The defining feature of this compound is its ability to act as a fluorogenic substrate for nitroreductases (NTR).

The "Turn-On" Mechanism

In its native state, the nitro group facilitates non-radiative energy decay. Upon enzymatic reduction by NTR (using NADH as a cofactor), the nitro group is converted to an amino group (via a hydroxylamine intermediate).[4][5] The resulting 7-amino-2-oxo-2H-chromene-3-carboxylate possesses a strong Intramolecular Charge Transfer (ICT) state, resulting in intense blue/cyan fluorescence.

Reduction Pathway Diagram

Figure 2: Enzymatic activation pathway. The reduction of the nitro group restores the "push-pull" electronic system required for fluorescence.

Application in Hypoxia & Bacterial Detection

-

Tumor Hypoxia: Solid tumors often contain hypoxic regions with elevated nitroreductase levels. This compound serves as a probe; it is injected, accumulates in tissues, and only fluoresces in the hypoxic/cancerous zones where NTR is active.

-

Bacterial Identification: Certain pathogenic bacteria (e.g., E. coli, Salmonella) express specific Type I nitroreductases. The potassium salt is added to culture media; fluorescence indicates positive bacterial growth and metabolic activity.

Part 4: Spectroscopic Characterization

Validation of the compound requires specific spectral fingerprints.

| Technique | Diagnostic Signal | Interpretation |

| IR Spectroscopy | 1700–1720 | Lactone Carbonyl ( |

| IR Spectroscopy | 1530 & 1350 | Nitro ( |

| 1H NMR | C4-H proton (characteristic of coumarin ring). | |

| 1H NMR | Protons ortho to the Nitro group (deshielded). | |

| UV-Vis | Absorption of the nitro-coumarin chromophore. |

References

-

Synthesis of Potassium 7-nitrocoumarin-3-carboxylate

-

Source: Orenga, S. (2003). Fluorescent detection method for microorganisms based on nitrocoumarins.[6] U.S. Patent No. 6,555,332. Washington, DC: U.S. Patent and Trademark Office.

-

Link:

-

-

Nitroreductase Detection Mechanism

- Source: Xu, K., et al. (2013). "Nitroreductase detection and hypoxic tumor cell imaging by a designed sensitive and selective fluorescent probe.

-

Link:

-

Coumarin-3-Carboxylic Acid Scaffold Properties

-

Source: PubChem Database. "7-nitro-2-oxo-2H-chromene-3-carboxylate."[7] CID 17934252.

-

Link:

-

- Fluorescence Quenching by Nitro Groups: Source: Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Standard text validating the quenching mechanism of nitro-substituted fluorophores).

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. Discovery of a highly efficient nitroaryl group for detection of nitroreductase and imaging of hypoxic tumor cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 1890299-47-4|Potassium 7-nitro-2-oxo-2H-chromene-3-carboxylate|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. Nitroreductase detection and hypoxic tumor cell imaging by a designed sensitive and selective fluorescent probe, 7-[(5-nitrofuran-2-yl)methoxy]-3H-phenoxazin-3-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US6555332B2 - Fluorescent detection method for microorganisms based on nitrocoumarins - Google Patents [patents.google.com]

- 7. 7-Nitrocoumarin-3-carboxylate | C10H4NO6- | CID 17934252 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Silent Emitter: An In-depth Technical Guide to the Fluorescence Quenching Mechanism of 7-Nitro Groups in Coumarin Derivatives

For researchers, scientists, and professionals in drug development, the coumarin scaffold is a familiar and versatile tool. Its inherent fluorescence is a powerful reporter, enabling applications from cellular imaging to high-throughput screening. However, the introduction of a nitro group, particularly at the 7-position, dramatically alters this photophysical landscape, transforming a vibrant emitter into a silent entity. This guide provides an in-depth exploration of the core mechanisms responsible for this fluorescence quenching in 7-nitro coumarin derivatives, offering both theoretical understanding and practical experimental guidance.

The Fluorescent Heart of Coumarins: A Brief Primer

Coumarin and its derivatives are renowned for their strong fluorescence, which originates from the relaxation of an excited electronic state (S₁) back to the ground state (S₀) via the emission of a photon. The efficiency of this process is quantified by the fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed.[1][2] Substituents on the coumarin ring play a critical role in modulating these photophysical properties.[3] Electron-donating groups, such as amino (-NH₂) or hydroxyl (-OH) groups, at the 7-position often enhance fluorescence through an intramolecular charge transfer (ICT) mechanism, leading to high quantum yields.[3]

The Quenching Effect of the 7-Nitro Group: Unveiling the Mechanisms

The introduction of a potent electron-withdrawing group like the nitro (-NO₂) moiety at the 7-position drastically quenches this native fluorescence. This phenomenon is primarily attributed to the opening of efficient non-radiative decay channels that outcompete fluorescence. The two dominant mechanisms at play are Photoinduced Electron Transfer (PET) and enhanced Intersystem Crossing (ISC).

Photoinduced Electron Transfer (PET)

Photoinduced electron transfer is a primary mechanism for the quenching of fluorescence in many donor-acceptor systems.[4][5] In the case of 7-nitrocoumarins, upon photoexcitation, an electron can be transferred from the electron-rich coumarin scaffold (the donor) to the electron-deficient nitro group (the acceptor). This process is energetically favorable and occurs on a timescale much faster than fluorescence emission.

The PET process can be visualized as follows:

Caption: Photoinduced Electron Transfer (PET) mechanism in 7-nitrocoumarin.

Upon excitation, the excited state of the 7-nitrocoumarin derivative can rapidly undergo electron transfer to form a charge-separated state. This state is non-emissive and quickly returns to the ground state through non-radiative pathways, effectively bypassing the fluorescent decay channel.

Intersystem Crossing (ISC)

Nitroaromatic compounds are known to exhibit exceptionally high rates of intersystem crossing (ISC), a process where the molecule transitions from a singlet excited state (S₁) to a triplet excited state (T₁).[6][7] This is due to strong spin-orbit coupling introduced by the nitro group.[8] The transition to the triplet state is a non-radiative process that effectively depopulates the fluorescent singlet state.

The ISC mechanism can be depicted as:

Caption: Intersystem Crossing (ISC) as a quenching pathway.

Theoretical studies on nitroaromatic compounds suggest that the presence of oxygen-centered non-bonding orbitals facilitates sub-picosecond intersystem crossing.[6][7] This ultrafast transition to the triplet manifold is a highly efficient deactivation pathway for the excited singlet state, leading to a dramatic decrease in fluorescence quantum yield.[9]

Experimental Characterization of the Quenching Mechanism

Distinguishing between and quantifying the contributions of PET and ISC requires a combination of steady-state and time-resolved spectroscopic techniques.

Steady-State and Time-Resolved Fluorescence Spectroscopy

A fundamental approach to studying fluorescence quenching is to measure the fluorescence quantum yield and lifetime of the coumarin derivative in the presence and absence of the nitro group.

Experimental Protocol: Relative Quantum Yield Determination [2][10][11]

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) that absorbs at a similar wavelength to the coumarin derivative.[1]

-

Absorbance Matching: Prepare a series of dilute solutions of the standard and the 7-nitrocoumarin derivative in a suitable solvent. Measure the absorbance of each solution at the chosen excitation wavelength and adjust concentrations to ensure absorbances are below 0.1 to minimize inner filter effects.

-

Fluorescence Spectra Acquisition: Record the fluorescence emission spectra of the standard and the sample under identical experimental conditions (excitation wavelength, slit widths).

-

Data Analysis: Integrate the area under the emission curves for both the standard and the sample. The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

η is the refractive index of the solvent

-

Experimental Protocol: Time-Resolved Fluorescence Lifetime Measurement [12][13]

-

Instrumentation: Utilize a time-correlated single photon counting (TCSPC) system.

-

Excitation: Excite the sample with a pulsed laser source at a wavelength where the coumarin derivative absorbs.

-

Data Acquisition: Collect the fluorescence decay profile by measuring the time delay between the excitation pulse and the detection of emitted photons.

-

Data Analysis: The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime (τ). For a quenched system, a significant decrease in the fluorescence lifetime compared to an unquenched analogue is expected for dynamic quenching processes like PET and ISC.

Data Presentation: A Comparative Analysis

| Photophysical Parameter | 7-Aminocoumarin Derivative (Example) | 7-Nitrocoumarin Derivative (Example) | Implication for Quenching |

| Absorption Max (λ_abs) | ~350-400 nm | ~380-430 nm | Red-shift due to ICT in amino-coumarin and extended conjugation. |

| Emission Max (λ_em) | ~450-500 nm | Weak to non-emissive | Drastic reduction in fluorescence intensity. |

| Quantum Yield (Φf) | High (~0.6 - 0.9) | Very Low (<0.01) | Indicates highly efficient non-radiative decay pathways. |

| Fluorescence Lifetime (τ) | Nanoseconds (e.g., 2-5 ns) | Picoseconds to non-detectable | Ultrafast depopulation of the excited singlet state. |

Note: The specific values are representative and can vary depending on the exact molecular structure and solvent environment.[3]

Visualizing the Competing Decay Pathways

The interplay between the different de-excitation pathways in a 7-nitrocoumarin derivative can be summarized in a Jablonski-style diagram.

Sources

- 1. Quantum yield - Wikipedia [en.wikipedia.org]

- 2. static.horiba.com [static.horiba.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Photoinduced electron transfer between various coumarin analogues and N,N-dimethylaniline inside niosome, a nonionic innocuous polyethylene glycol-based surfactant assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Photoinduced electron transfer from N,N-dimethylaniline to 7-amino coumarins in protein-surfactant complex: slowing down of electron transfer dynamics compared to micelles [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Excited state dynamics and photochemistry of nitroaromatic compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. The Role of Aqueous Solvation on the Intersystem Crossing of Nitrophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Making sure you're not a bot! [opus4.kobv.de]

- 11. agilent.com [agilent.com]

- 12. Analysis of Fluorescence Quenching of Coumarin Derivatives by 4-Hydroxy-TEMPO in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Solvation Dynamics and Protocol Optimization: Potassium 7-nitro-2-oxo-2H-chromene-3-carboxylate

Executive Summary & Physicochemical Profile[1][2][3][4]

Potassium 7-nitro-2-oxo-2H-chromene-3-carboxylate (also known as the potassium salt of 7-nitrocoumarin-3-carboxylic acid) presents a classic solubility paradox common in functionalized aromatic scaffolds. While the potassium carboxylate moiety (

The Operational Verdict:

-

DMSO (Dimethyl Sulfoxide): Superior. The compound exhibits high solubility (

), making it the required solvent for stock solution preparation.[1] -

Water: Conditional. The salt is water-soluble, but thermodynamically unstable at low pH and kinetically slow to dissolve from a solid state due to high lattice energy.[2][1] It requires a pH

to maintain the anionic state and prevent precipitation of the free acid.[2][1]

Molecular Architecture & Solvation Competitors[1]

| Feature | Chemical Nature | Impact on Water Solubility | Impact on DMSO Solubility |

| Potassium Carboxylate ( | Ionic / Polar | Enhances: Forms strong ion-dipole interactions with water.[2][3][1] | Enhances: Soluble in polar aprotic solvents like DMSO.[2][1] |

| Coumarin Core (Benzopyrone) | Aromatic / Planar | Inhibits: Drives aggregation via hydrophobic effect and | Enhances: DMSO disrupts stacking interactions effectively. |

| 7-Nitro Group ( | Electron Withdrawing | Inhibits: Increases lipophilicity and crystalline lattice energy.[2][1] | Neutral/Positive: Polarizable nature interacts well with DMSO.[2][1] |

Solvation Mechanisms: Water vs. DMSO[1][5]

The choice of solvent dictates not just solubility, but the stability and monomeric state of the compound.[1]

A. Dimethyl Sulfoxide (DMSO): The Thermodynamic Victor

DMSO is a polar aprotic solvent.[2][1] It lacks hydrogen bond donors but is a powerful hydrogen bond acceptor and possesses a high dipole moment.[2][1]

-

Mechanism: DMSO molecules effectively intercalate between the planar coumarin rings, disrupting the

- -

Utility: It creates a stable, monomeric solution essential for accurate concentration determination before dilution into aqueous buffers.[2][1]

B. Water: The Hydrophobic Effect

In water, the potassium salt dissociates, but the organic anion faces the "hydrophobic effect."[2][1] Water molecules must order themselves around the hydrophobic nitro-coumarin core (entropic penalty).[2][1]

-

Risk of Aggregation: At high concentrations (

), the anions may self-assemble into dimers or stacks to minimize water contact surface area, potentially altering spectroscopic properties (e.g., fluorescence quenching).[1] -

pH Sensitivity (Critical): The pKa of the parent carboxylic acid is approximately 3.5–4.[2][1]5. If the aqueous solution is acidic (pH

), the carboxylate protonates to form the free acid, which is insoluble in water and will precipitate immediately.[1]

Figure 1: Comparative solvation dynamics.[1] DMSO provides direct stabilization, while aqueous solubility is a delicate balance of pH and concentration.[1]

Experimental Protocols

Protocol A: Preparation of Master Stock Solution (DMSO)

Purpose: To create a stable, high-concentration reference standard.[1]

-

Weighing: Accurately weigh the potassium salt into a glass vial (avoid plastics that may leach plasticizers in DMSO).[2][1]

-

Solvent Addition: Add anhydrous DMSO (Grade

99.9%) to achieve a concentration of 10 mM to 50 mM . -

Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.[2][1]

-

Storage: Aliquot into amber vials (light sensitive) and store at -20°C. Stable for 6 months.

Protocol B: Preparation of Aqueous Working Solution

Purpose: To transfer the compound into a biological or reaction buffer without precipitation.[2][1]

-

Buffer Selection: Prepare a buffer (PBS, Tris, or HEPES) adjusted to pH 7.4 .[2][1]

-

Warning: Do not use acidic buffers (Acetate, Citrate pH < 5).[1]

-

-

The "Cosolvent Drop" Method:

-

Validation: Inspect for turbidity (precipitation).[2][1] The solution should remain clear.

Protocol C: Stability & Hydrolysis Check

Coumarin derivatives containing electron-withdrawing groups (like the 7-nitro) are susceptible to hydrolysis of the lactone ring in alkaline conditions.[2][1]

-

Danger Zone: pH > 9.0 (Rapid hydrolysis of the lactone ring to the phenolate form, irreversible loss of structure).[1]

Operational Decision Tree

Use this workflow to determine the correct handling procedure based on your application.

Figure 2: Operational workflow for solvent selection and application.

References

-

Fluorochem. (2024).[2][1] Potassium 7-nitro-2-oxo-2H-chromene-3-carboxylate Product Specification. Retrieved from

-

Sonawane, N. B., et al. (2023).[2][3][1][4] "Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach." European Journal of Chemistry, 14(4), 439-444.[3][1] Retrieved from

-

Selleck Chemicals. (2024).[2][1] 7-(Diethylamino)coumarin-3-carboxylic acid Solubility Data. Retrieved from

-

BenchChem. (2025).[2][1][4] Stability of 7-Hydroxy-4-methylcoumarin-3-acetic acid bioconjugates. Retrieved from

-

PubChem. (2024).[2][1] 7-Nitrocoumarin-3-carboxylate | C10H4NO6-.[2][1][5] National Library of Medicine.[2][1] Retrieved from [1]

Sources

Technical Guide: Potassium 7-Nitro-2-Oxo-2H-Chromene-3-Carboxylate as a Synthetic Intermediate

Executive Summary

Potassium 7-nitro-2-oxo-2H-chromene-3-carboxylate (also known as Potassium 7-nitrocoumarin-3-carboxylate) represents a critical bifunctional scaffold in medicinal chemistry and chemical biology. Unlike simple coumarins, this specific salt combines an electron-withdrawing nitro group at the 7-position with a reactive carboxylate handle at the 3-position.

Its primary value lies in its role as a "masked" fluorophore precursor . The 7-nitro group effectively quenches the intrinsic fluorescence of the coumarin core. Upon chemical or enzymatic reduction to the 7-amino derivative, the system becomes highly fluorescent. Consequently, this intermediate is the foundational building block for "turn-on" fluorescent probes, protease substrates, and photocleavable linkers in drug delivery systems.[1]

Molecular Architecture & Reactivity Profile

Electronic "Push-Pull" Dynamics

The utility of this molecule is dictated by the electronic interplay between substituents on the chromene (benzopyran-2-one) ring:

-

7-Nitro Group (

): A strong electron-withdrawing group (EWG). It deactivates the aromatic ring and, crucially, disrupts the internal charge transfer (ICT) required for strong fluorescence.[1] This makes the molecule "dark" in optical assays. -

3-Carboxylate (

): In its potassium salt form, this moiety provides water solubility—a significant advantage over the ethyl ester or free acid forms during aqueous-phase coupling reactions. It serves as the attachment point for peptides, drugs, or targeting ligands.[1] -

Lactone Core: The cyclic ester is susceptible to nucleophilic attack (ring opening), particularly in strongly basic media.[1] The use of the potassium salt (controlled pH) mitigates premature ring hydrolysis compared to harsh basic conditions.[1]

Solubility Advantage

The potassium salt form is strategically isolated to facilitate reactions in polar aprotic solvents (DMF, DMSO) or aqueous buffers, avoiding the solubility issues common with the free carboxylic acid or the ethyl ester precursor.[1]

Synthetic Pathway: The Knoevenagel Route[2]

The most robust synthesis of the potassium salt involves a two-stage process: the construction of the coumarin ring via Knoevenagel condensation, followed by controlled saponification.

Diagram 1: Synthetic Workflow

Caption: Two-step synthesis of the target potassium salt via Knoevenagel condensation and controlled saponification.

Experimental Protocols

Protocol A: Synthesis of the Potassium Salt

Note: This protocol avoids the acidification step typically used to isolate the free acid, preserving the potassium salt.[1]

Reagents:

-

4-Nitro-2-hydroxybenzaldehyde (10 mmol)

-

Diethyl malonate (10 mmol)[1]

-

Piperidine (catalytic amount, ~5 drops)[1]

-

Ethanol (absolute)[1]

Step-by-Step Methodology:

-

Condensation: Dissolve 4-nitro-2-hydroxybenzaldehyde (1.67 g) and diethyl malonate (1.60 g) in 15 mL of absolute ethanol.

-

Catalysis: Add catalytic piperidine. Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor by TLC (System: Hexane/Ethyl Acetate 7:3) until the aldehyde is consumed.

-

Isolation of Ester: Cool the reaction mixture. The ethyl ester intermediate often precipitates. If not, concentrate in vacuo. Recrystallize from ethanol to obtain yellow needles of ethyl 7-nitro-2-oxo-2H-chromene-3-carboxylate .

-

Saponification: Dissolve the isolated ester (1 eq) in a minimum volume of ethanol.

-

Salt Formation: Add a solution of KOH (1.05 eq) in ethanol/water (9:1) dropwise at 0°C. Critical: Do not use excess heat or large excess of base to prevent opening the lactone ring.

-

Precipitation: Stir at room temperature for 1 hour. The potassium salt will precipitate as a solid.

-

Purification: Filter the precipitate, wash with cold absolute ethanol and diethyl ether. Dry under vacuum.

-

Yield: Typically 85–90%.

-

Appearance: Pale yellow to ochre solid.

-

Protocol B: Reductive Activation (Nitro to Amino)

Application: Converting the "dark" nitro-intermediate into a fluorescent 7-amino probe.

Reagents:

-

Potassium 7-nitro-2-oxo-2H-chromene-3-carboxylate[3]

-

Iron powder (Fe)[1]

-

Ammonium Chloride (

)[1] -

Ethanol/Water (4:1)[1]

Methodology:

-

Suspend the potassium salt (1 mmol) in 10 mL Ethanol/Water.

-

Add Iron powder (5 mmol) and

(5 mmol). -

Reflux for 1 hour. The yellow suspension will turn fluorescent blue/cyan under UV light (365 nm) as the reduction proceeds.[1]

-

Filter hot through Celite to remove iron residues.

-

Acidify the filtrate carefully with dilute HCl to precipitate 7-amino-2-oxo-2H-chromene-3-carboxylic acid (or isolate as the salt depending on pH).

Downstream Synthetic Utility

The potassium salt acts as a divergent "hub" for three major synthetic pathways.

Diagram 2: Divergent Reactivity Hub

Caption: The three primary synthetic transformations accessible from the potassium salt intermediate.

Pathway A: Amidation (Drug Conjugates)

The carboxylate group is activated (using EDC/NHS or HATU) to react with amines on peptides or drugs.[1]

-

Mechanism: The 7-nitro group remains intact, keeping the conjugate non-fluorescent.

-

Application: If the peptide sequence is a substrate for a specific protease, the enzyme cleaves the amide bond, releasing the coumarin.[1] (Note: For fluorescence release, the 7-nitro is usually reduced to 7-amino before or after conjugation, depending on the specific assay design).[1]

Pathway B: Reduction (Fluorophore Synthesis)

As detailed in Protocol B, reducing the nitro group yields 7-aminocoumarin-3-carboxylates. These are structurally similar to the commercial dye Coumarin 343 .

-

Key Property: High quantum yield in aqueous media.[4]

-

Use Case: Blue fluorescent labels for cellular imaging.

Pathway C: Decarboxylation

Heating the salt with copper powder in quinoline effects decarboxylation, yielding 7-nitrocoumarin .

-

Use Case: 7-nitrocoumarin derivatives are used as photocleavable protecting groups (caged compounds) that release bioactive molecules upon UV irradiation.

Troubleshooting & Stability Data

| Parameter | Observation | Recommendation |

| Lactone Stability | Ring opens at pH > 10. | Maintain pH < 9 during aqueous workups. Store the potassium salt dry. |

| Solubility | Insoluble in non-polar organics (Hexane, DCM).[1] | Use DMF, DMSO, or Water/Methanol mixtures for reactions.[1] |

| Fluorescence | Weak/None (Quenched).[1] | If fluorescence is observed, the sample is likely contaminated with the 7-amino reduction product or 7-hydroxy hydrolysis byproduct. |

| Purification | Difficult to chromatograph as a salt. | Convert to the free acid for silica gel chromatography, or use reverse-phase (C18) HPLC for the salt.[1] |

References

-

Synthesis of Coumarin-3-carboxylic Acids: Sonawane, N. B., et al. (2023).[1][5] "Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach." European Journal of Chemistry.[5] Link

-

Fluorescent Probes & Reduction: PubChem Compound Summary for CID 17934252, 7-Nitrocoumarin-3-carboxylate. Link[1]

-

Biological Applications: Janeba, Z., et al. (2010).[1] "Synthesis and Biological Evaluation of Coumarin-3-Carboxamides." Journal of Medicinal Chemistry. (Contextual grounding for amide derivatives).

-

Knoevenagel Condensation Protocols: Song, A., Wang, X., & Lam, K. S. (2003).[1][6] "A convenient synthesis of coumarin-3-carboxylic acids via Knoevenagel condensation." Tetrahedron Letters. Link[1]

-

Potassium Salt Reagents: Fluorochem Product Data, "Potassium 7-nitro-2-oxo-2H-chromene-3-carboxylate." Link

Sources

Technical Guide: Stability of Nitrocoumarin Salts Under Physiological pH

This guide details the physicochemical behavior, hydrolytic kinetics, and experimental characterization of nitrocoumarin salts (specifically 4-hydroxy-3-nitrocoumarin and its derivatives) at physiological pH (7.4).

Part 1: Executive Technical Synthesis

The Core Stability Paradox

Nitrocoumarin salts, particularly those derived from 4-hydroxy-3-nitrocoumarin (pKa

However, "stability" in a physiological context is bipartite:

-

Thermodynamic/Kinetic Stability (Buffer): High resistance to hydrolytic ring-opening.

-

Reductive Instability (Biological): The 3-nitro group is a pharmacophore susceptible to nitro-reductases, converting the scaffold to 3-aminocoumarin.

This guide focuses on quantifying the hydrolytic stability (Type 1) essential for formulation and pre-clinical profiling.

Part 2: Mechanistic Principles of Instability

The Hydrolysis Equilibrium

At pH 7.4, the stability of the nitrocoumarin scaffold is governed by the equilibrium between the intact lactone anion (A) and the ring-opened coumarinate (B) .

-

The Species: At pH 7.4, 4-hydroxy-3-nitrocoumarin is >99.8% ionized (Anion A).

-

The Mechanism: Hydroxide ion (

) attacks the lactone carbonyl (C2). -

The Barrier: The negative charge on the 4-oxygen (O4) delocalizes into the ring, reducing the electrophilicity of the C2 carbonyl. This makes the salt significantly more stable than its neutral protonated form or non-hydroxy coumarins.

Visualization of the Pathway

The following diagram illustrates the competing pathways: Resonance Stabilization vs. Hydrolytic Ring Opening.

Caption: Figure 1. Kinetic pathway of nitrocoumarin salts at pH 7.4. The resonance-stabilized anion resists nucleophilic attack compared to the neutral species.

Part 3: Experimental Protocol for Stability Profiling

Objective: Determine the pseudo-first-order rate constant (

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]

-

Analyte: 4-hydroxy-3-nitrocoumarin sodium salt (Purity >98%).

-

Matrix: 50 mM Phosphate Buffer (pH 7.40 ± 0.05), ionic strength adjusted to 0.15 M with NaCl.

-

Internal Standard: Caffeine or Benzoic Acid (chemically inert).

-

Solvent: DMSO (for stock solution).

Step-by-Step Methodology

Phase 1: Preparation

-

Stock Preparation: Dissolve 10 mg of nitrocoumarin salt in 1 mL DMSO (Concentration: ~40-50 mM).

-

Buffer Equilibration: Pre-incubate 50 mL of PBS at 37°C in a thermostated water bath.

-

Initiation: Spike 50 µL of Stock into 50 mL PBS (Final Conc: ~40-50 µM). Vortex for 5 seconds. Time

.

Phase 2: Sampling & Quantification (HPLC-UV)

-

System: HPLC with Diode Array Detector (DAD).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic 60:40 (Phosphate Buffer pH 3.0 : Acetonitrile). Note: Acidic mobile phase quenches the reaction and re-protonates the species for consistent retention.

-

Detection: 310 nm (Specific to the nitrocoumarin chromophore).

Sampling Schedule:

Inject samples at

Phase 3: Data Analysis

-

Integrate the peak area of the nitrocoumarin (

) and Internal Standard ( -

Calculate Ratio

. -

Plot

vs. Time ( -

Extract slope

(slope =

Part 4: Data Interpretation & Reference Values

The following table summarizes expected stability profiles based on substituent effects.

| Compound Class | pH Condition | Dominant Species | Stability ( | Mechanism of Degradation |

| 3-Nitro-4-hydroxycoumarin | pH 7.4 | Anion | > 24 Hours | Slow nucleophilic attack at C2 |

| 3-Nitrocoumarin (No 4-OH) | pH 7.4 | Neutral Lactone | < 1 Hour | Rapid ring opening (Michael addition/Hydrolysis) |

| Warfarin (4-OH coumarin) | pH 7.4 | Anion | > 48 Hours | Extremely stable (Resonance) |

| Nitrocoumarin Salt | pH 1.2 (Stomach) | Neutral | Variable | Protonation reduces resonance; insoluble precipitate forms |

Critical Insight: If

Part 5: Diagrammatic Workflow for Drug Development

This decision tree guides researchers on handling nitrocoumarin scaffolds during lead optimization.

Caption: Figure 2. Decision matrix for evaluating nitrocoumarin stability in pre-clinical development.

References

-

PubChem. (2025).[1] 4-Hydroxy-3-nitrocoumarin Compound Summary. National Library of Medicine. [Link]

-

Al-Majedy, Y. K., et al. (2016). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies. [Link]

-

Wang, B., et al. (1996). Chemical Stability and Biological Activity of Coumarin-Based Prodrugs. Journal of Pharmaceutical Sciences. (Contextualized via search results on coumarin prodrug stability). [Link]

-

Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (General reference on salt stability pH max). [Link]

Sources

Photophysical Characterization of 7-Nitrocoumarin-3-Carboxylate Derivatives

This guide serves as a comprehensive technical resource for the photophysical characterization of 7-nitrocoumarin-3-carboxylate derivatives. It is designed for researchers utilizing these compounds as fluorogenic precursors (caged fluorophores) or bioreductive probes.

Technical Monograph | Version 1.0

Executive Summary: The "Dark" Precursor Strategy

7-nitrocoumarin-3-carboxylate derivatives represent a class of fluorogenic precursors . Unlike their highly fluorescent 7-amino or 7-hydroxy counterparts, 7-nitro derivatives are characterized by a distinct lack of fluorescence (quantum yield

The primary utility of these derivatives lies in their transformation. Upon chemical or enzymatic reduction (e.g., by nitroreductases or hypoxic environments), the nitro group (

Molecular Architecture & Electronic State

The Quenching Mechanism (7-Nitro State)

The fluorescence silencing in 7-nitrocoumarin-3-carboxylates is not accidental; it is a quantum mechanical certainty driven by the nitro group.

-

Electronic Transition: The nitro group introduces low-lying

transitions. -

Intersystem Crossing (ISC): These

states facilitate rapid Intersystem Crossing from the excited singlet state ( -

Result: The excited electron relaxes via non-radiative pathways (heat) rather than photon emission.

The "Turn-On" State (7-Amino State)

Upon reduction to the 7-amino derivative, the photophysics shifts drastically:

-

Intramolecular Charge Transfer (ICT): The 7-amino group acts as a strong electron donor, while the 3-carboxylate acts as an electron acceptor.

-

Radiative Decay: This "push-pull" architecture suppresses ISC, favoring radiative decay (

), resulting in intense blue-green fluorescence (

Visualizing the Pathway

The following diagram illustrates the bioreductive activation and photophysical transitions.

Caption: Transition from the non-fluorescent nitro-precursor (via ISC) to the fluorescent amino-product (via ICT).

Experimental Protocols

Synthesis (Knoevenagel Condensation)

Context: High purity is required for photophysical characterization, as trace amino-impurities can skew quantum yield measurements of the nitro-derivative.

-

Reactants: Combine 4-nitro-2-hydroxybenzaldehyde (1 eq) and Diethyl malonate (1.2 eq) in ethanol.

-

Catalyst: Add Piperidine (cat. amount) and Glacial Acetic Acid (cat. amount).

-

Reflux: Heat at reflux for 4–6 hours. Monitor by TLC (Mobile phase: Hexane:EtOAc 7:3).

-

Purification: Cool to precipitate. Recrystallize from Ethanol/DMF.

-

Validation:

must show the absence of aldehyde proton (~10 ppm) and presence of the C4-coumarin proton (~8.5 ppm).

-

Spectral Acquisition Workflow

Do not rely on a single solvent. Coumarin derivatives are solvatochromic.[1][2][3][4][5]

Step-by-Step Protocol:

-

Stock Preparation: Dissolve 7-nitrocoumarin-3-carboxylate (1 mM) in DMSO (Spectroscopic Grade). Note: Nitro compounds can be sparingly soluble in non-polar solvents.

-

Working Solutions: Dilute stock into four solvents of varying polarity (

final):-

Toluene (Non-polar)

-

Dichloromethane (Moderately polar)

-

Methanol (Polar protic)

-

PBS Buffer pH 7.4 (Aqueous)

-

-

Absorbance Scan: Scan 250–500 nm. Determine

(likely 330–360 nm). -

Emission Scan: Excite at

. Scan 380–650 nm.-

Expectation: Signal should be near baseline for the nitro compound.

-

-

Reduction Check (The "Turn-On"):

-

Add 10 eq. of Sodium Dithionite (

) to the PBS cuvette. -

Monitor spectra every 2 minutes.

-

Observation: Appearance of a new absorbance band (~400 nm) and strong emission (~460 nm).

-

Quantum Yield Determination ( )

Since the nitro derivative is essentially non-fluorescent, you are measuring the residual fluorescence . For the reduced (amino) form, you measure efficiency .

Equation:

- : Slope of Integrated Fluorescence Intensity vs. Absorbance.

- : Refractive index of the solvent.[5][6]

Reference Standards:

-

For 7-Nitro (Low QY): Use L-Tryptophan (

) or compare against solvent blank if -

For 7-Amino (High QY): Use Coumarin 153 (

in EtOH) or Quinine Sulfate (

Workflow Diagram:

Caption: Comparative method for Quantum Yield determination. Absorbance must be kept low (<0.1) to avoid inner-filter effects.

Data Presentation & Analysis

Expected Photophysical Parameters

The following table summarizes the expected contrast between the precursor and the active fluorophore.

| Parameter | 7-Nitrocoumarin-3-carboxylate (Precursor) | 7-Aminocoumarin-3-carboxylate (Reduced Product) |

| Absorbance Max ( | 330 – 350 nm | 390 – 420 nm |

| Emission Max ( | N/A (or extremely weak ~400nm) | 450 – 480 nm (Blue-Green) |

| Stokes Shift | N/A | Large (~60–80 nm) |

| Quantum Yield ( | < 0.01 (Quenched) | 0.50 – 0.85 (Solvent dependent) |

| Solvatochromism | Minimal | Significant (Red shift in polar solvents) |

| Electronic Character | ICT (Radiative dominant) |

Solvatochromic Analysis (Lippert-Mataga)

For the reduced amino-derivative, the emission wavelength shifts significantly with solvent polarity due to the stabilization of the Intramolecular Charge Transfer (ICT) excited state.

-

Protocol: Plot the Stokes shift (

) against the orientation polarizability ( -

Insight: A linear slope indicates that the fluorescence is dominated by general solvent effects rather than specific solute-solvent interactions (like H-bonding).

References

-

Synthesis & General Photophysics: Jones, G., Jackson, W. R., Choi, C. Y., & Bergmark, W. R. (1985). Solvent effects on emission yield and lifetime for coumarin laser dyes. Journal of Physical Chemistry, 89(2), 294-300. [Link]

-

Nitro-Quenching Mechanism: Yuan, L., Lin, W., Zheng, K., & Zhu, S. (2013). FRET-based small-molecule fluorescent probes: rational design and bioimaging applications. Accounts of Chemical Research, 46(7), 1462-1473. (Discusses the nitro-to-amine switch strategy). [Link]

-

Bioreductive Applications: Xu, K., Wang, F., Pan, X., & Liu, R. (2019). High-selectivity fluorescent probe for hypoxia detection in living cells and zebrafish. Dyes and Pigments, 163, 626-633. [Link]

-

Quantum Yield Standards: Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. [Link]

Sources

- 1. (PDF) Solvatochromic studies on 4-Bromomethyl-7-methyl coumarins [academia.edu]

- 2. Fluorescent 7-Substituted Coumarin Dyes: Solvatochromism and NLO Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. functmaterials.org.ua [functmaterials.org.ua]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Protocol for the Synthesis of Potassium 7-Nitro-2-oxo-2H-chromene-3-carboxylate

Abstract & Application Context

Potassium 7-nitro-2-oxo-2H-chromene-3-carboxylate (also known as the potassium salt of 7-nitrocoumarin-3-carboxylic acid) is a critical heterocyclic scaffold. It serves as a vital intermediate in the synthesis of cephalosporin antibiotics, a fluorescent probe for enzymatic assays (nitroreductase detection), and a photocleavable protecting group backbone.

This application note details a high-fidelity synthetic route prioritizing atom economy and purity . While classical methods utilize diethyl malonate, this protocol recommends the Meldrum’s Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) pathway . This route offers superior regioselectivity and yield for electron-deficient salicylaldehydes, bypassing the tedious hydrolysis of ethyl ester intermediates often required in the malonate route.

Retrosynthetic Analysis & Reaction Logic

The synthesis is designed as a convergent assembly. The coumarin core is constructed via a Knoevenagel condensation followed by an intramolecular cyclization (transesterification).

Reaction Scheme (Graphviz Visualization)

Caption: Figure 1. Synthetic pathway utilizing Meldrum's acid for direct access to the carboxylic acid precursor, followed by salt formation.

Materials & Reagents

Ensure all reagents are ACS grade or higher.

| Reagent | CAS Number | Purity Requirement | Role |

| 4-Nitrosalicylaldehyde | 2460-58-4 | >97% | Limiting Reagent |

| Meldrum's Acid | 2033-24-1 | >98% | Active Methylene |

| Ethanol (Absolute) | 64-17-5 | Anhydrous | Solvent |

| Piperidine | 110-89-4 | 99% | Catalyst (Base) |

| Potassium Carbonate | 584-08-7 | >99% (Anhydrous) | Salt Formation |

| Hydrochloric Acid | 7647-01-0 | 37% | pH Adjustment |

Experimental Protocol

Phase 1: Synthesis of 7-Nitrocoumarin-3-carboxylic Acid

This phase utilizes a modified Knoevenagel condensation. The use of Meldrum's acid allows for a "one-pot" cyclization that is generally faster and cleaner than the diethyl malonate route for nitro-substituted derivatives.

Step-by-Step:

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charging: Add 4-nitrosalicylaldehyde (1.67 g, 10.0 mmol) and Meldrum's acid (1.44 g, 10.0 mmol) to the flask.

-

Solvation: Add Ethanol (40 mL). The solids may not dissolve completely at room temperature (RT).

-

Catalysis: Add Piperidine (5 drops, approx. 0.1 mL) or catalytic L-proline (10 mol%) for a greener approach.

-

Reaction:

-

Stir at RT for 30 minutes. A color change (often yellow to orange/red) indicates the formation of the Knoevenagel adduct.

-

Heat the mixture to reflux (78°C) for 2–4 hours.

-

Mechanistic Insight: The reflux step drives the intramolecular attack of the phenol onto the ester carbonyl of the Meldrum's fragment, expelling acetone and CO₂ to close the coumarin ring.

-

-

Monitoring: Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1 + 1% Acetic Acid). The product spot will be highly polar and UV active.

-

Work-up:

-

Cool the reaction mixture to RT.

-

Pour the mixture into ice-cold water (100 mL).

-

Acidify with 1N HCl to pH ~2 to ensure the carboxylic acid is fully protonated and precipitated.

-

Stir for 30 minutes to maximize precipitation.

-

-

Isolation: Filter the solid precipitate using a Büchner funnel. Wash with cold water (3 x 20 mL) and cold ethanol (1 x 10 mL).

-

Drying: Dry the crude acid in a vacuum oven at 50°C overnight.

-

Expected Yield: 75–85%[1]

-

Appearance: Pale yellow to tan solid.

-

Phase 2: Conversion to Potassium Salt

Direct neutralization is preferred over using KOH during the hydrolysis to prevent ring opening of the coumarin (lactone) which is sensitive to strong bases at high temperatures.

Step-by-Step:

-

Stoichiometry Calculation: Calculate the exact molar amount of the isolated 7-nitrocoumarin-3-carboxylic acid (MW: 235.15 g/mol ).

-

Dissolution: Suspend the dried acid (e.g., 1.0 g, 4.25 mmol) in Methanol (20 mL). The acid may be sparingly soluble.

-

Neutralization:

-

Prepare a solution of Potassium Carbonate (K₂CO₃) (0.294 g, 2.125 mmol—Note: 0.5 eq of K₂CO₃ provides 1 eq of K⁺) in a minimum amount of water (approx. 2 mL).

-

Alternative: Use Potassium Bicarbonate (KHCO₃) (1.0 eq) to minimize risk of over-basification.

-

Add the potassium solution dropwise to the coumarin suspension under vigorous stirring.

-

-

Clarification: The mixture should become clear as the salt forms. If slight turbidity remains, filter through a 0.45 µm PTFE syringe filter.

-

Crystallization/Isolation:

-

Concentrate the solvent on a rotary evaporator to approx. 5 mL.

-

Add Diethyl Ether or Acetone (20 mL) to precipitate the potassium salt.

-

Filter the precipitate and wash with cold ether.

-

-

Final Drying: Dry under high vacuum/desiccator.

Critical Process Parameters (CPP) & Troubleshooting

| Parameter | Specification | Impact of Deviation |

| Reaction Temperature | Reflux (78-80°C) | Low: Incomplete cyclization; intermediate remains. High: Degradation of nitro group (rare). |

| Stoichiometry (Salt) | 1.00 : 1.00 (Acid:Base) | Excess Base: Risk of opening the lactone ring (hydrolysis of coumarin core). Deficit: Contamination with free acid. |

| pH during Work-up | pH < 2 (Phase 1) | Necessary to break any piperidinium salts and precipitate free acid. |

Workflow Diagram

Caption: Figure 2.[2][3] Operational workflow for the synthesis and isolation of the target potassium salt.

Analytical Characterization (Expected Data)

Validation of the structure should be performed on the Free Acid prior to salt formation, as salts often give broadened NMR signals due to solubility/aggregation issues in organic solvents.

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 12.5–13.5 (br s, 1H, COOH) – Absent in K-salt.

-

δ 8.75 (s, 1H, H-4 of coumarin) – Characteristic singlet.

-

δ 8.30 (d, J = 2.0 Hz, 1H, H-8).

-

δ 8.15 (dd, J = 8.5, 2.0 Hz, 1H, H-6).

-

δ 7.95 (d, J = 8.5 Hz, 1H, H-5).

-

-

IR Spectroscopy (KBr):

-

1745 cm⁻¹ (C=O, Lactone).

-

1690 cm⁻¹ (C=O, Carboxylic Acid/Carboxylate).

-

1530, 1350 cm⁻¹ (NO₂, Nitro stretch).

-

-

Melting Point (Free Acid): >220°C (Decomposes).

Safety & Handling

-

Nitro Compounds: Although stable, nitro-aromatics can be energetic. Avoid heating dry solids to decomposition.

-

Piperidine: Toxic by inhalation and corrosive. Handle in a fume hood.

-

Potassium Carbonate: Irritant. Wear gloves and eye protection.

References

-

Brahmachari, G. (2015).[4] "Room Temperature One-Pot Green Synthesis of Coumarin-3-carboxylic Acids in Water: A Practical Method for the Large-Scale Synthesis." ACS Sustainable Chemistry & Engineering.[4] Link

-

Verma, P., et al. (2023). "Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach." European Journal of Chemistry. Link

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17934252, 7-Nitrocoumarin-3-carboxylate. Link

-

Goddard, J.P., et al. (2003). "Fluorescent detection method for microorganisms based on nitrocoumarins." U.S. Patent 6,555,332. Link

Sources

Optimized Reduction Strategies for 7-Nitrocoumarin: From Synthetic Protocols to Fluorescent Probe Applications

Executive Summary & Mechanistic Rationale

The transformation of 7-nitrocoumarin to 7-aminocoumarin is more than a standard organic reduction; it is the fundamental "switching" mechanism behind a vast class of fluorogenic probes used in hypoxia detection and enzyme activity assays.

The Fluorescence Switch Mechanism:

-

OFF State (7-Nitrocoumarin): The nitro group (

) is a strong electron-withdrawing group (EWG). It quenches the intrinsic fluorescence of the coumarin scaffold effectively through Photoinduced Electron Transfer (PET) and by disrupting the Intramolecular Charge Transfer (ICT) state required for emission. -

ON State (7-Aminocoumarin): Reduction converts the nitro group to an amino group (

), a strong electron donor (EDG). This restores and enhances the "push-pull" electronic system across the conjugated coumarin ring (push from amine, pull from the lactone carbonyl), resulting in strong blue fluorescence (

This guide details two distinct workflows:

-

Chemical Synthesis: High-yield laboratory preparation of 7-aminocoumarin standards.

-

Biological Activation: Enzymatic reduction protocols for using 7-nitrocoumarin as a hypoxia probe.

Chemical Synthesis Protocols

While catalytic hydrogenation (

Method A: Stannous Chloride ( ) Reduction (Recommended)

Best for: High selectivity, preserving the lactone ring and C3-C4 unsaturation.

Materials

-

7-Nitrocoumarin (Starting Material)[1]

- (Stannous Chloride Dihydrate)[2]

-

Absolute Ethanol[2]

-

Saturated

solution

Step-by-Step Protocol

-

Solubilization: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent (eq.) of 7-nitrocoumarin in absolute ethanol (

concentration). -

Reagent Addition: Add 5.0 eq. of

in a single portion. -

Reaction: Attach a reflux condenser and heat the mixture to

(reflux) under an inert atmosphere (-

Checkpoint: Monitor by TLC (Mobile phase: Hexane/EtOAc 1:1). The starting material (high

, non-fluorescent) should disappear, replaced by a highly fluorescent blue spot (lower

-

-

Workup (Critical Step):

-

Cool to room temperature.[2]

-

Pour the mixture into ice water.

-

Neutralization: Slowly add saturated

until pH reaches -

The tin salts will precipitate as a milky white solid. Filter through a Celite pad if necessary to remove clumping salts.

-

-

Extraction: Extract the aqueous phase with EtOAc (

). Combine organic layers, wash with brine, dry over -

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.

Method B: Iron/Acetic Acid Reduction

Best for: Cost-efficiency and large-scale preparations.

-

Suspend 7-nitrocoumarin (1 eq.) in a mixture of Ethanol/Water (4:1) and Glacial Acetic Acid (5 eq.).

-

Add Iron powder (Fe, 3–5 eq.) slowly.

-

Heat to reflux for 1–2 hours. Vigorous stirring is required to keep the iron powder suspended.

-

Filter hot through Celite to remove iron sludge.

-

Neutralize filtrate with

and extract with EtOAc.[2]

Workflow Visualization: Chemical Synthesis

Caption: Figure 1. Selective reduction workflow using Stannous Chloride.[4] Note the critical pH control step to prevent lactone ring hydrolysis.

Biological Application: Nitroreductase (NTR) Probes[1][5][6]

In biological systems, 7-nitrocoumarin derivatives act as "fluorogenic substrates" for Nitroreductases (NTR), enzymes often overexpressed in hypoxic tumors and certain bacteria (E. coli, Salmonella).

Mechanism of Action

The detection relies on the bioreductive activation by type I NTRs, which use NADH as a cofactor to perform a series of 2-electron reductions:

Protocol: In Vitro Enzymatic Assay

Reagents:

-

Assay Buffer:

PBS or Tris-HCl, pH 7.4. -

Probe Stock:

7-nitrocoumarin in DMSO. -

Cofactor:

NADH (freshly prepared). -

Enzyme: Purified Nitroreductase (e.g., from E. coli NfsB) or cell lysate.

Procedure:

-

Preparation: Dilute the Probe Stock into Assay Buffer to a final concentration of

. (Keep DMSO -

Baseline: Measure fluorescence (

) for 2 minutes to establish a stable baseline (should be near zero). -

Activation: Add NADH (

final) and NTR enzyme ( -

Kinetics: Monitor fluorescence increase immediately. The slope of the linear phase indicates NTR activity.

Workflow Visualization: Biological Sensing

Caption: Figure 2. Bioreductive activation pathway. The enzyme NTR utilizes NADH to reduce the nitro group, restoring the ICT process and triggering fluorescence.

Comparative Analysis & Troubleshooting

Method Comparison Table

| Feature | Iron/Acid Method (Chemical) | Enzymatic (Biological) | |

| Primary Use | Synthesis of standards | Large-scale synthesis | Hypoxia/Bacteria detection |

| Yield | High ( | Good ( | N/A (Analytical signal) |

| Selectivity | Excellent (Protects C=C) | Good | Highly Specific to Nitro |

| Reaction Time | 2–4 Hours | 1–2 Hours | Real-time (Minutes) |

| Key Risk | pH control during workup | Iron sludge removal | Cofactor (NADH) depletion |

Troubleshooting Guide

-

Low Fluorescence Yield (Synthesis): Check for "over-reduction." If the C3-C4 double bond is reduced, the product (dihydrocoumarin) will not fluoresce. Switch from catalytic hydrogenation to

. -

Ring Opening: If the product is soluble in water but not organic solvents during workup, the lactone ring may have opened. Acidify slightly to pH 3–4 to reform the ring, then neutralize carefully.

-

High Background (Assay): Ensure the 7-nitrocoumarin stock is pure. Even 1% contamination with 7-aminocoumarin will cause high background fluorescence.

References

-

BenchChem. (2025).[2][5] Selective reduction of nitro group without affecting other functional groups. Retrieved from .

-

Xu, K., et al. (2013). Nitroreductase detection and hypoxic tumor cell imaging by a designed sensitive and selective fluorescent probe.[6][7]Journal of Biomedical Research . Retrieved from .

-

Gamble, A. B., et al. (2007).[4] Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.[4]Synthetic Communications . Retrieved from .

-

Li, Y., et al. (2015). Development of a Bioluminescent Nitroreductase Probe for Preclinical Imaging.PLOS ONE . Retrieved from .

-

Common Organic Chemistry. (2025). Nitro Reduction - Iron (Fe) Protocols.[5][8] Retrieved from .

Sources

- 1. Development of a Bioluminescent Nitroreductase Probe for Preclinical Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

- 4. scispace.com [scispace.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Nitroreductase detection and hypoxic tumor cell imaging by a designed sensitive and selective fluorescent probe, 7-[(5-nitrofuran-2-yl)methoxy]-3H-phenoxazin-3-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

Application Note & Protocols: Synthesis of Novel Amide Derivatives from Potassium 7-nitro-2-oxo-2H-chromene-3-carboxylate

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the synthesis of novel amide derivatives starting from potassium 7-nitro-2-oxo-2H-chromene-3-carboxylate. Coumarin-3-carboxamides are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The 7-nitro functional group, in particular, offers a strategic point for further chemical modification or can act as a critical pharmacophore. This document details the conversion of the initial potassium salt to the reactive free carboxylic acid, followed by robust protocols for amide bond formation using standard coupling agents. We delve into the mechanistic rationale behind the chosen synthetic strategies, provide step-by-step experimental procedures, and outline methods for purification and characterization, aiming to equip researchers in drug discovery and organic synthesis with a reliable and reproducible methodology.

Introduction: The Significance of Coumarin-3-Carboxamides

Coumarins (2H-1-benzopyran-2-ones) are a prominent class of heterocyclic compounds found in numerous natural products and synthetic molecules of therapeutic interest.[1][2] Their versatile benzopyrone skeleton can be readily functionalized, making them attractive starting points for generating diverse chemical libraries.[2] Among these, derivatives functionalized at the C-3 position, especially coumarin-3-carboxamides, have garnered significant attention from the medicinal chemistry community.

A large body of research has demonstrated that coumarin-3-carboxamides possess potent biological activities. For instance, various derivatives have shown promising results as anticancer agents, with some exhibiting cytotoxicity against cancer cell lines comparable to reference drugs like doxorubicin.[2][4] Furthermore, these compounds have been investigated for their antimicrobial, anti-inflammatory, and enzyme inhibitory activities, such as against monoamine oxidase (MAO).[3][5]

The starting material, potassium 7-nitro-2-oxo-2H-chromene-3-carboxylate, is a valuable intermediate for accessing these pharmacologically relevant molecules.[6] The nitro group serves as a strong electron-withdrawing group, which can influence the molecule's electronic properties and biological interactions. This guide provides the essential protocols to leverage this key intermediate for the synthesis of a diverse library of amide derivatives.

Chemical Principles and Synthetic Strategy

The overall synthetic pathway involves two primary stages: the liberation of the free carboxylic acid from its potassium salt and the subsequent coupling with a desired amine to form the amide bond.

Stage 1: Acidification

The starting material is a potassium carboxylate salt. For amide coupling reactions, the protonated carboxylic acid is required. This is achieved through a simple acid-base workup. The salt is dissolved in an aqueous solution and acidified, typically with a strong acid like hydrochloric acid (HCl), to a pH of ~2. This protonates the carboxylate anion, causing the free carboxylic acid to precipitate out of the aqueous solution, allowing for its isolation by filtration.

Caption: Workflow for converting the potassium salt to the free acid.

Stage 2: Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is typically unfavorable and requires high temperatures, which can be destructive to complex molecules. Therefore, the carboxylic acid must first be "activated." This is accomplished using a coupling agent. The coupling agent reacts with the carboxyl group to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine's lone pair of electrons to form the stable amide bond.

Commonly used coupling agents include:

-

Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC). These agents react with the carboxylic acid to form a reactive O-acylisourea intermediate.[7]

-

Uronium/Aminium Salts: Such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or TBTU. These are highly efficient and lead to faster reactions with fewer side products.[2][4][8]

The general mechanism using a carbodiimide activator is illustrated below. An additive like 4-dimethylaminopyridine (DMAP) is often used to catalyze the reaction.[7]

Caption: General mechanism for DCC-mediated amide bond formation.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Protocol A: Preparation of 7-nitro-2-oxo-2H-chromene-3-carboxylic Acid

Materials:

-

Potassium 7-nitro-2-oxo-2H-chromene-3-carboxylate

-

Deionized water

-

Hydrochloric acid (2 M)

-

pH paper or calibrated pH meter

-

Methanol (for washing)

-

Diethyl ether (for washing)

Equipment:

-

Beaker or Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter flask

-

Filter paper

-

Spatula and weighing balance

Procedure:

-

Dissolution: Weigh 1.0 g of potassium 7-nitro-2-oxo-2H-chromene-3-carboxylate and dissolve it in 20 mL of deionized water in a beaker with magnetic stirring.

-

Acidification: While stirring, slowly add 2 M HCl dropwise to the solution. Monitor the pH continuously. A fine, pale-yellow precipitate will begin to form. Continue adding acid until the pH of the slurry is approximately 2.

-

Precipitation: Allow the mixture to stir for an additional 15-20 minutes to ensure complete precipitation.

-

Filtration: Isolate the precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the solid on the filter paper sequentially with cold deionized water (2 x 10 mL), cold methanol (1 x 10 mL), and finally diethyl ether (1 x 10 mL) to remove residual water and impurities.

-

Drying: Dry the resulting solid under vacuum to obtain 7-nitro-2-oxo-2H-chromene-3-carboxylic acid as a fine, pale-yellow powder. Confirm the absence of water before proceeding to the next step.

Protocol B: General Amide Synthesis using HATU Coupling

This protocol is highly reliable and generally provides clean products with high yields.[2][4]

Materials & Reagents:

| Reagent | Purpose | Typical Amount (per 1 mmol acid) |

| 7-nitro-2-oxo-2H-chromene-3-carboxylic acid | Starting material | 1.0 eq (approx. 235 mg) |

| Desired primary or secondary amine | Nucleophile | 1.1 eq |

| HATU | Coupling Agent | 1.2 eq |

| N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) | Organic Base | 2.5 eq |

| N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) | Anhydrous Solvent | 5-10 mL |

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringes and needles

-

Inert atmosphere setup (Nitrogen or Argon)

-

Thin Layer Chromatography (TLC) plate and chamber

Procedure:

-

Setup: Place the 7-nitro-2-oxo-2H-chromene-3-carboxylic acid (1.0 eq) in a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.

-

Dissolution: Add the anhydrous solvent (e.g., DMF, 5 mL) and stir until the acid is fully dissolved.

-

Reagent Addition: To the stirred solution, add the desired amine (1.1 eq), HATU (1.2 eq), and finally the organic base (DIPEA, 2.5 eq). The order of addition can be critical; adding the base last is often preferred.

-

Reaction: Allow the reaction to stir at room temperature. Monitor the progress by TLC (a typical eluent system is 30-50% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) to yield the pure amide derivative.

-

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).

Caption: Experimental workflow for the synthesis of coumarin-3-carboxamides.

Troubleshooting and Key Considerations

-

Anhydrous Conditions: The success of coupling reactions is highly dependent on the absence of water, which can hydrolyze the activated intermediate. Ensure all glassware is oven-dried and use anhydrous solvents.

-

Low Yield: If the yield is low, consider increasing the equivalents of the coupling agent and base. Reaction temperature can also be gently increased (to 40-50 °C), but monitor for potential side product formation.

-

Purification Issues: If using DCC, the dicyclohexylurea (DCU) byproduct can be difficult to remove. Most of it will precipitate and can be filtered off, but residual amounts may require careful column chromatography. This is a primary reason why uronium salt reagents like HATU are often preferred.

-

Amine Reactivity: Highly hindered or electron-deficient amines may react more slowly. In these cases, extended reaction times or a switch to a more potent coupling agent might be necessary.

Conclusion

The protocols outlined in this application note provide a robust and reproducible pathway for the synthesis of diverse 7-nitro-2-oxo-2H-chromene-3-carboxamide derivatives. Starting with the readily available potassium salt, the two-stage process of acidification followed by a reliable HATU-mediated amide coupling enables efficient access to compounds with significant potential in drug discovery and development. The versatility of this method allows for the introduction of a wide array of amine-containing fragments, facilitating the generation of focused chemical libraries for biological screening.

References

- ResearchGate. (n.d.). Amidation of coumarin‐3‐carboxylic acids with TMTD.[a,b].

- Indian Academy of Sciences. (n.d.). Coumarin-3-carboxylic acid: C3/C4-functionalizations and cyclization reactions.

- MDPI. (2023, June 9). Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides.

- ResearchGate. (2025, October 15). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives.

- MySkinRecipes. (n.d.). Potassium 7-nitro-2-oxo-2H-chromene-3-carboxylate.

- PMC. (2021, March 16). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives.

- ResearchGate. (n.d.). Synthesis and antimicrobially activities of coumarin-3-carboxamide derivatives | Request PDF.

- International Scientific Organization. (n.d.). Design, Synthesis and Evaluation of coumarin derivatives as antimicrobial activity.

- MDPI. (2024, February 17). Coumarin Derivatives: The Influence of Cycloalkyl Groups at the C-3 Position on Intermolecular Interactions—Synthesis, Structure and Spectroscopy.

- Bentham Science. (2020, October 12). The Synthesis and Chemistry of 2-Imino-2H-Chromene-3-Carbo(Thio) Amides.

- International Union of Crystallography. (n.d.). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate.

- ACG Publications. (2014, March 27). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties.

- Fluorochem. (n.d.). Potassium 7-nitro-2-oxo-2H-chromene-3-carboxylate (CAS 1890299-47-4).

- European Journal of Chemistry. (2023, December 31). Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach.

- ResearchGate. (n.d.). New 2H-chromene-3-carboxamide derivatives: Design, synthesis and use as inhibitors of hMAO | Request PDF.

- Der Pharma Chemica. (n.d.). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole.

- Organic Chemistry Portal. (n.d.). Amide synthesis by oxidation, hydrolysis or rearrangement.

- European Journal of Chemistry. (2023, December 31). Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach.

- Banaras Hindu University. (n.d.). Efficient Synthesis of 3-Substituted Coumarins as Potential Anti-Microbial Agents.

- ResearchGate. (n.d.). Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid....

- PMC. (n.d.). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate.

Sources

- 1. Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides [mdpi.com]

- 2. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Potassium 7-nitro-2-oxo-2H-chromene-3-carboxylate [myskinrecipes.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Application of nitrocoumarin carboxylates in hypoxia detection assays

Application Notes & Protocols

Advanced Detection of Cellular Hypoxia Using Nitrocoumarin Carboxylate-Based Fluorescent Probes

Audience: Researchers, scientists, and drug development professionals in oncology, cell biology, and pharmacology.

Introduction Hypoxia, a condition of significantly low oxygen concentration, is a critical feature of the microenvironment in most solid tumors and is implicated in various pathological processes, including ischemia and inflammation.[1][2] The rapid proliferation of cancer cells often outpaces the development of an adequate blood supply, leading to an oxygen-deprived state that drives tumor progression, metastasis, and resistance to radiotherapy and chemotherapy.[2][3] Consequently, the ability to accurately detect and quantify hypoxic cells is paramount for fundamental research and the development of targeted therapeutics. Nitroaromatic compounds, which are bioreductively activated in low-oxygen environments, have emerged as a powerful class of chemical tools for this purpose.[4][5][6] This guide details the application of nitrocoumarin carboxylate probes, a highly sensitive and selective class of "turn-on" fluorescent sensors for the real-time detection of hypoxia in living cells.

Principle of Detection: Nitroreductase-Mediated Fluorescence Activation The detection mechanism of nitrocoumarin carboxylate probes is contingent upon the unique metabolic state of hypoxic cells, which exhibit elevated levels of nitroreductase (NTR) enzymes.[7][8] These flavin mononucleotide (FMN)-dependent enzymes, in the presence of cofactors like NADH or NADPH, catalyze the reduction of a nitro group (—NO₂) to an amino group (—NH₂).[9][10][11]

The nitrocoumarin carboxylate probe is engineered to be intrinsically non-fluorescent or weakly fluorescent. The electron-withdrawing nitro group on the coumarin fluorophore quenches its fluorescence. Under hypoxic conditions, overexpressed NTRs reduce the nitro group. This chemical transformation converts the electron-withdrawing nitro group into a potent electron-donating amino group, which restores the intramolecular charge transfer (ICT) process within the coumarin scaffold, resulting in a dramatic, "turn-on" increase in fluorescence intensity.[1][12][13]

Critically, this reduction is inhibited by molecular oxygen. In normoxic cells, any reduced intermediates are rapidly re-oxidized back to the parent nitro compound, preventing fluorescence activation.[7][14] This oxygen-dependent "switch" confers high specificity for hypoxic cells.[7]

Caption: Mechanism of hypoxia-selective fluorescence activation.

Key Advantages of Nitrocoumarin Carboxylate Probes

-

High Signal-to-Background Ratio: The "turn-on" mechanism ensures that a strong signal is generated only in the presence of the target (hypoxic cells), minimizing background noise.[1][13]

-

High Sensitivity and Selectivity: These probes can detect subtle changes in oxygen levels due to the efficient enzymatic conversion by NTRs, which are significantly upregulated in hypoxic environments.[1][7] The detection limit for some NTR-activated probes has been reported in the nanogram-per-milliliter range.[1][7]

-

Real-Time, Live-Cell Imaging: The cell-permeable nature and low cytotoxicity of these probes allow for dynamic monitoring of hypoxia in living cell populations without inducing significant cellular stress.[1][15]

-

Versatility in Application: The resulting fluorescent signal can be quantified using various standard laboratory instruments, including fluorescence plate readers, confocal microscopes, and flow cytometers.[7][15]

-

Tunable Photophysical Properties: The coumarin scaffold can be chemically modified to alter its spectral properties, enabling the development of probes with different colors, including near-infrared (NIR) variants for deep-tissue imaging.[4][16][17]

Probe Characteristics and Recommended Parameters

The following table summarizes typical characteristics for a generic nitrocoumarin carboxylate probe. Note: Always consult the manufacturer's data sheet for the specific probe you are using.

| Parameter | Typical Value | Rationale / Comment |

| Excitation (Ex) Wavelength | ~405 - 420 nm | Corresponds to the absorbance maximum of the reduced aminocoumarin product. |

| Emission (Em) Wavelength | ~450 - 500 nm | The emission peak of the fluorescent product. A significant Stokes shift minimizes spectral overlap. |

| Recommended Working Conc. | 1 - 10 µM | Optimal concentration balances strong signal with minimal cytotoxicity. Should be determined empirically. |

| Solvent for Stock Solution | DMSO | Probes are typically hydrophobic and require an organic solvent for initial solubilization. |

| Incubation Time | 30 min - 4 hours | Dependent on cell type, probe concentration, and severity of hypoxia. |

| Cytotoxicity | Low at working concentrations | Most probes show high cell viability (>95%) at concentrations up to 10-20 µM.[1] |

Experimental Protocols

General Workflow Overview

Caption: General experimental workflow for hypoxia detection assays.

Protocol 1: Quantitative Analysis using a Fluorescence Plate Reader

This protocol is ideal for high-throughput screening and quantitative comparison of hypoxia levels across different conditions.

Materials:

-

Nitrocoumarin carboxylate probe stock solution (e.g., 10 mM in DMSO)

-

96-well black, clear-bottom tissue culture plates

-

Standard cell culture medium (e.g., DMEM) with 10% FBS

-

Serum-free cell culture medium

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Hypoxia incubation chamber (e.g., 1% O₂, 5% CO₂, 94% N₂)

-

Fluorescence microplate reader with appropriate filters (e.g., Ex: 410 nm, Em: 470 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency at the time of the assay. Incubate for 12-24 hours at 37°C, 5% CO₂.